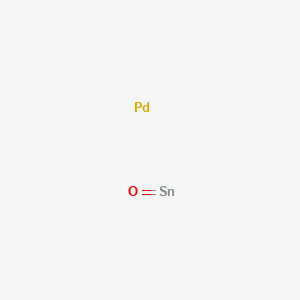
Oxotin;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotin;palladium is a compound that features a palladium atom coordinated to an oxo ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of palladium oxo complexes typically involves the use of strong oxidizing agents to introduce the oxo ligand to the palladium center. One common method involves the reaction of palladium(II) precursors with peroxides or other oxygen donors under controlled conditions . For instance, palladium(II) acetate can be treated with hydrogen peroxide to yield the desired oxo complex.
Industrial Production Methods
Industrial production of palladium oxo complexes often employs scalable and sustainable methods. These methods focus on minimizing the use of hazardous reagents and optimizing reaction conditions to achieve high yields and purity. Techniques such as chemical vapor deposition and electrochemical methods are also explored for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Oxotin;palladium undergoes various types of chemical reactions, including:
Reduction: Under certain conditions, the oxo ligand can be reduced, leading to the formation of palladium(0) species.
Substitution: The oxo ligand can be substituted with other ligands, such as halides or phosphines, through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various phosphine ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated products, while reduction reactions can produce palladium(0) complexes .
Aplicaciones Científicas De Investigación
Oxotin;palladium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which oxotin;palladium exerts its effects involves the activation of molecular oxygen and the formation of reactive oxygen species. These species can then participate in various oxidation reactions, leading to the functionalization of organic substrates. The molecular targets and pathways involved include the activation of C-H bonds and the cleavage of O-H bonds in water .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxotin;palladium include other palladium oxo complexes, such as palladium(II) oxo and palladium(IV) oxo species. Additionally, compounds like platinum oxo and nickel oxo complexes share similar structural and functional characteristics .
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to stabilize high-valent palladium species and its exceptional reactivity in oxidation catalysis. This makes it a highly valuable compound for both academic research and industrial applications .
Propiedades
Número CAS |
223105-26-8 |
|---|---|
Fórmula molecular |
OPdSn |
Peso molecular |
241.13 g/mol |
Nombre IUPAC |
oxotin;palladium |
InChI |
InChI=1S/O.Pd.Sn |
Clave InChI |
PMQBJDLCJMNTMI-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


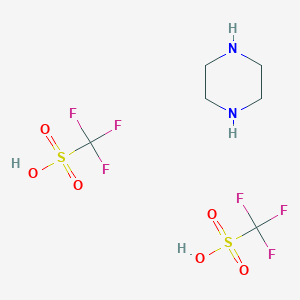
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
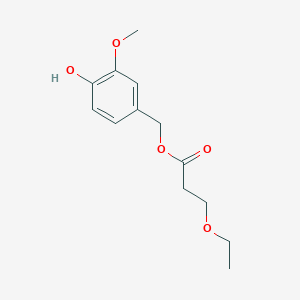
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
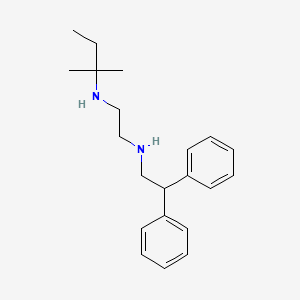
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
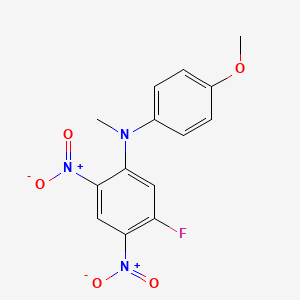
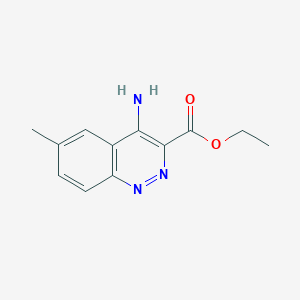
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
